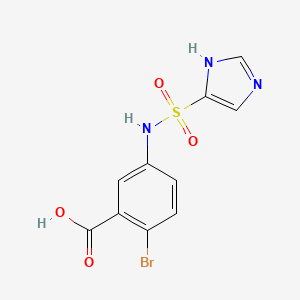
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide, also known as JNJ-17203212, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to have potential applications in the treatment of neuropathic pain, migraine, and other neurological disorders. In addition, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide acts as a selective antagonist of the tachykinin NK1 receptor, which is involved in the regulation of pain, anxiety, and depression. By blocking the activity of this receptor, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide reduces the transmission of pain signals and modulates the release of neurotransmitters in the brain. This mechanism of action has been extensively studied and has been found to be effective in reducing pain and anxiety in preclinical models.
Biochemical and Physiological Effects:
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of substance P, a neuropeptide that is involved in the transmission of pain signals. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. In addition, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in cancer and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has several advantages for lab experiments. It is a highly selective antagonist of the tachykinin NK1 receptor, making it a useful tool for studying the role of this receptor in pain, anxiety, and depression. It is also highly soluble in water, which makes it easy to administer in preclinical studies. However, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, it has low bioavailability, which may limit its effectiveness in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N-(4-aminobutyl)-4-bromo-2-methoxybenzamide. One area of interest is the potential therapeutic applications of this compound in cancer therapy. N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have anti-tumor properties, and further studies are needed to determine its effectiveness in treating different types of cancer. Another area of interest is the potential use of N-(4-aminobutyl)-4-bromo-2-methoxybenzamide in combination with other drugs for the treatment of pain, anxiety, and depression. Finally, further studies are needed to determine the safety and efficacy of N-(4-aminobutyl)-4-bromo-2-methoxybenzamide in clinical trials, and to identify any potential side effects or drug interactions.
Synthesemethoden
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobutylamine. The final product is obtained by treating the resulting amide with hydrogen gas in the presence of a palladium catalyst. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-17-11-8-9(13)4-5-10(11)12(16)15-7-3-2-6-14/h4-5,8H,2-3,6-7,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSIJZXMWBFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643672.png)
![2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)
![3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)

![1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B6643710.png)


![4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one](/img/structure/B6643735.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6643743.png)
![2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid](/img/structure/B6643757.png)
![2-Ethyl-2-[(oxane-4-carbonylamino)methyl]butanoic acid](/img/structure/B6643764.png)
![1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643771.png)
![2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643779.png)